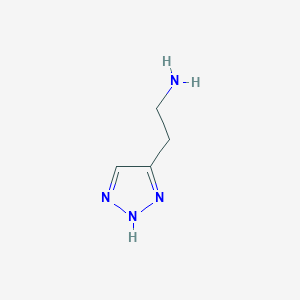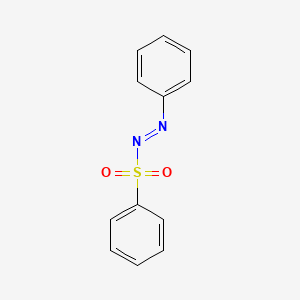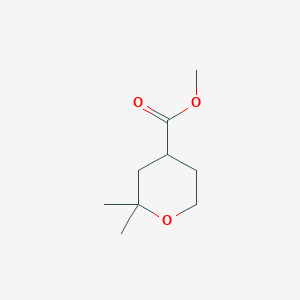
2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester
Descripción general
Descripción
2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester is an organic compound with the molecular formula C9H16O3. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. This compound is known for its unique structural features, which include a tetrahydropyran ring substituted with two methyl groups at the 2-position and a carboxylic acid methyl ester group at the 4-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method is the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, which can be catalyzed by various metal catalysts such as platinum, lanthanide triflates, or silver triflate . The reaction conditions often involve room temperature ionic liquids (RTILs) or other mild conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its quality and consistency for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes that catalyze hydrolysis or oxidation reactions. The presence of the tetrahydropyran ring and ester group allows it to participate in various biochemical processes, potentially affecting cellular functions and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: Similar structure but lacks the 2,2-dimethyl substitution.
Tetrahydro-2-furoic chloride: Contains a furan ring instead of a pyran ring.
Tetrahydro-2H-pyran-4-carboxylic chloride: Similar structure but with a chloride group instead of a methyl ester.
Uniqueness
2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2,2-dimethyl groups enhances its stability and reactivity compared to other tetrahydropyran derivatives .
Propiedades
IUPAC Name |
methyl 2,2-dimethyloxane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)6-7(4-5-12-9)8(10)11-3/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURCEXAQWJZVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213878 | |
| Record name | Methyl tetrahydro-2,2-dimethyl-2H-pyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52916-17-3 | |
| Record name | Methyl tetrahydro-2,2-dimethyl-2H-pyran-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52916-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tetrahydro-2,2-dimethyl-2H-pyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-methylphenyl)(phenyl)methyl]amine hydrochloride](/img/structure/B3143502.png)
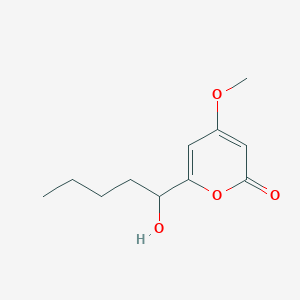
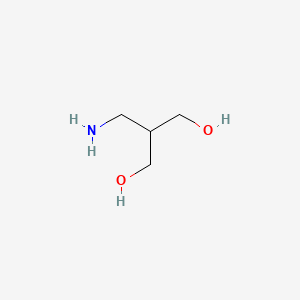


![3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol](/img/structure/B3143532.png)
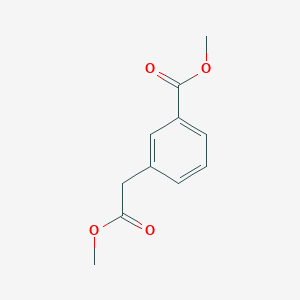
![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)

